molecular formula C15H13NO2 B8580712 2-amino-2-(9H-fluoren-9-yl)acetic acid CAS No. 6960-36-7

2-amino-2-(9H-fluoren-9-yl)acetic acid

Cat. No.: B8580712
CAS No.: 6960-36-7
M. Wt: 239.27 g/mol
InChI Key: NYYSELKAMGOUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(9H-fluoren-9-yl)acetic acid is a chiral α-amino acid derivative featuring a fluorenyl group at the β-position of the amino acid backbone. The fluorenyl moiety imparts steric bulk and aromatic character, making this compound valuable in peptide synthesis and materials science. Applications include its use as a building block in solid-phase peptide synthesis (SPPS) and in the design of self-assembling molecules .

Properties

CAS No.

6960-36-7

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2-amino-2-(9H-fluoren-9-yl)acetic acid

InChI

InChI=1S/C15H13NO2/c16-14(15(17)18)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-14H,16H2,(H,17,18)

InChI Key

NYYSELKAMGOUDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(C(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 2-amino-2-(9H-fluoren-9-yl)acetic acid and related compounds from the evidence:

Compound Name Key Structural Features Molecular Weight (g/mol) Applications Stability/Solubility
This compound Free amino group, fluorenyl substituent ~255.3 (estimated) Peptide synthesis, self-assembly Likely polar due to free amino group; reactive
Fmoc-(2-aminophenyl)acetic acid Fmoc-protected amino group, aromatic phenyl substituent 433.45 (calculated) SPPS, fluorescent probes Stable in basic conditions; Fmoc enhances lipophilicity
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine linker, Fmoc group 424.45 (calculated) Drug delivery, peptide modifications Water-soluble due to piperazine; Fmoc increases stability
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic acid Fmoc-protected, hexanedioic acid chain 437.44 (calculated) Bioconjugation, cross-linking agents High solubility in polar solvents; acidic groups
2-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetic acid Ethylenediamine linker, Fmoc group 368.38 (calculated) Chelation chemistry, metalloprotein design Moderate solubility; pH-sensitive
9-(Hydroxymethyl)-9H-fluorene-2-acetic acid Hydroxymethyl-fluorenyl substituent 268.29 (calculated) Polymer synthesis, photoresist materials Hydrophilic due to hydroxymethyl; UV-stable

Key Findings:

Structural Variations: Substituent Effects: The presence of Fmoc groups (e.g., ) enhances stability during SPPS but reduces reactivity compared to the free amino group in the target compound. Linker Diversity: Piperazine and ethylenediamine linkers improve solubility and enable conjugation, whereas aromatic substituents (e.g., phenyl ) enhance π-π interactions for self-assembly .

Functional Differences: Peptide Synthesis: Fmoc-protected derivatives (e.g., ) are preferred in SPPS due to their compatibility with standard deprotection protocols. The target compound’s free amino group may require specialized handling to prevent unwanted side reactions. Material Science: Hydroxymethyl-fluorenyl derivatives exhibit improved hydrophilicity, making them suitable for photoresist applications, whereas fluorenyl-acetic acid derivatives are more hydrophobic.

Stability and Reactivity: Fmoc groups confer stability against nucleophilic attack but are labile under basic conditions . Compounds with free amino groups (e.g., the target molecule) are more reactive but prone to oxidation, necessitating inert storage conditions.

Research Implications

The structural versatility of fluorenyl-based amino acids enables their use in diverse fields, from peptide therapeutics to nanomaterials. Future research should explore:

  • The enzymatic stability of peptides containing this compound.
  • The impact of fluorenyl substituents on the pharmacokinetics of drug candidates.
  • Novel applications in organic electronics, leveraging the aromaticity of the fluorenyl group .

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